

InChI and SMILES for 2-Chloro-4-phenylthiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-phenylthiazole

Cat. No.: B162996

[Get Quote](#)

Chemical Identifiers and Molecular Structure

2-Chloro-4-phenylthiazole is a heterocyclic compound featuring a thiazole ring substituted with a chloro group at the 2-position and a phenyl group at the 4-position. It serves as a crucial intermediate in the synthesis of various biologically active molecules.^{[1][2]}

- SMILES: Clc1nc(cs1)-c2ccccc2^{[3][4]}
- InChI: 1S/C9H6CINS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H^[3]
- InChIKey: PNWMACLGSAOQCI-UHFFFAOYSA-N^{[3][5]}

Physicochemical and Spectroscopic Data

The quantitative properties of **2-Chloro-4-phenylthiazole** are summarized below. These data are essential for its characterization, handling, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ CINS	[1][5]
Molecular Weight	195.67 g/mol	[1][3]
Monoisotopic Mass	194.99095 Da	[5]
Appearance	Solid, Off-white flakes	[1][3]
Melting Point	50-58 °C	[1][3]
Assay Purity	≥ 97%	[3][4]
CAS Number	1826-23-9	[4]
Flash Point	> 110 °C (> 230 °F) - closed cup	[3]
Predicted XlogP	3.6	[5]

Predicted Collision Cross Section (CCS) Data[5] Calculated values for different adducts.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	195.99823	136.6
[M+Na] ⁺	217.98017	147.9
[M-H] ⁻	193.98367	143.0
[M+NH ₄] ⁺	213.02477	158.3
[M+K] ⁺	233.95411	142.9

Synthesis and Experimental Protocols

The synthesis of the 4-phenylthiazole core is typically achieved via the Hantzsch thiazole synthesis. The direct synthesis of **2-Chloro-4-phenylthiazole** often involves the initial synthesis of its precursor, 2-amino-4-phenylthiazole, followed by a Sandmeyer-type reaction.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Precursor)

This protocol is adapted from established Hantzsch thiazole synthesis procedures, reacting an α -haloketone (2-bromoacetophenone or acetophenone with iodine) with a thioamide (thiourea).
[\[6\]](#)[\[7\]](#)

Materials:

- Acetophenone
- Thiourea
- Iodine
- Diethyl ether
- Ammonium hydroxide solution
- Methanol (for recrystallization)

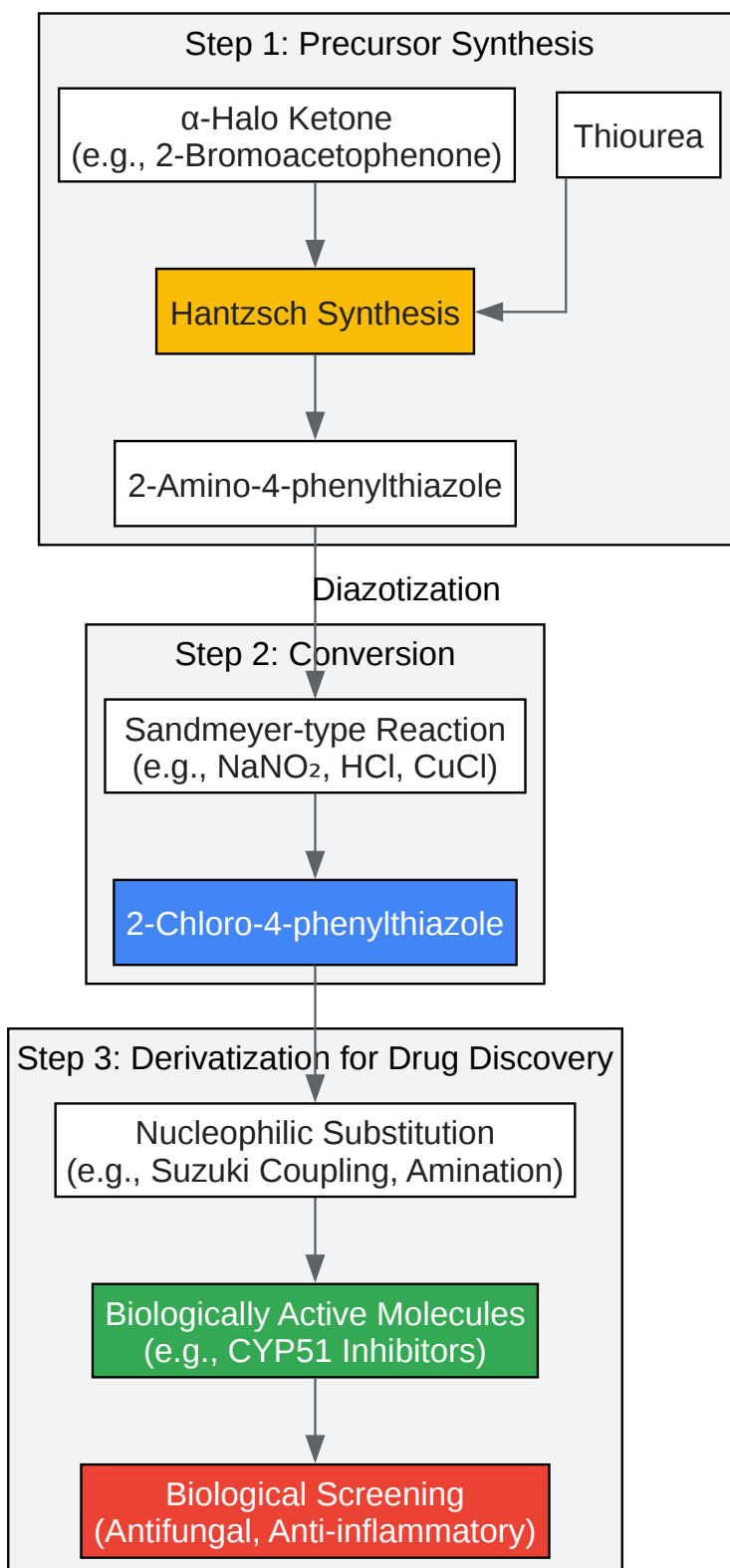
Procedure:

- Combine acetophenone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq) in a round-bottom flask.
- Heat the mixture to reflux for approximately 12 hours.[\[7\]](#)
- After reflux, cool the reaction mixture to room temperature.
- Wash the mixture with diethyl ether to remove unreacted iodine and acetophenone.[\[7\]](#)
- Pour the resulting crude material into an ammonium hydroxide solution to precipitate the product.
- Collect the solid product by vacuum filtration.
- Wash the filter cake with cold deionized water.[\[6\]](#)

- Purify the crude product by recrystallization from methanol to yield pure 2-amino-4-phenylthiazole.^[7]

Conceptual Workflow: From Precursor to Functional Derivatives

The diagram below illustrates the general synthetic logic for producing **2-Chloro-4-phenylthiazole** and its subsequent use as a building block in drug discovery. This involves the synthesis of the 2-aminothiazole precursor, its conversion to the 2-chloro derivative, and subsequent functionalization.



[Click to download full resolution via product page](#)

Caption: Synthetic and application workflow for **2-Chloro-4-phenylthiazole**.

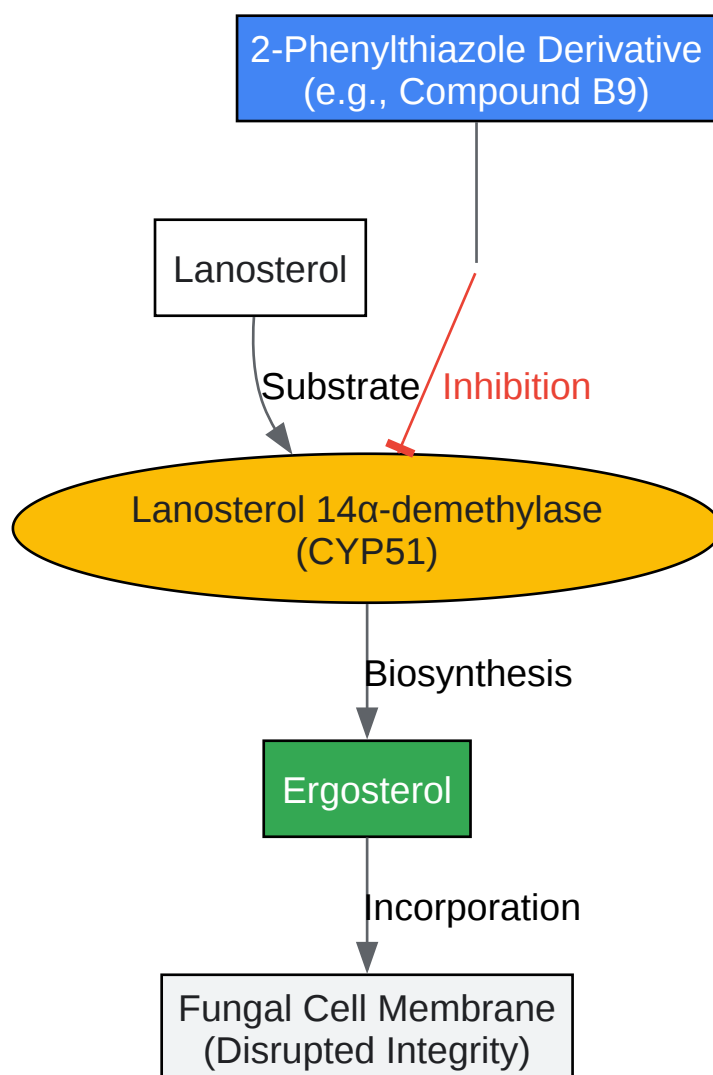
Biological Significance and Applications

2-Chloro-4-phenylthiazole is a versatile building block in medicinal and agricultural chemistry. [1][2] The thiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. [8][9]

- **Pharmaceutical Development:** It is a key intermediate for synthesizing novel therapeutic agents, including anti-inflammatory and antimicrobial compounds. [1][2] Derivatives of the 2-phenylthiazole core have been specifically investigated as potent inhibitors of fungal CYP51, an essential enzyme for ergosterol biosynthesis, making them promising antifungal agents. [9]
- **Agrochemicals:** The compound serves as a precursor in the synthesis of various agrochemicals designed to protect crops from pests and diseases. [1][2]
- **Material Science:** It is also utilized in the production of specialty polymers and coatings. [2]

Mechanism of Action Pathway: Phenylthiazole as a CYP51 Inhibitor

The diagram below illustrates the established mechanism of action for azole antifungal drugs, a class to which many phenylthiazole derivatives belong. They inhibit the enzyme Lanosterol 14 α -demethylase (CYP51), disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.



[Click to download full resolution via product page](#)

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]
- 3. 2-氯-4-苯基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. alkalisci.com [alkalisci.com]
- 5. PubChemLite - 2-chloro-4-phenylthiazole (C9H6ClNS) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [InChI and SMILES for 2-Chloro-4-phenylthiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162996#inchi-and-smiles-for-2-chloro-4-phenylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com